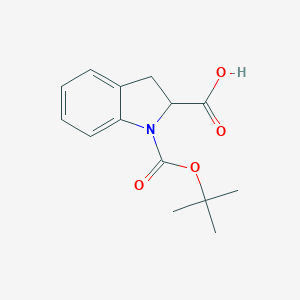

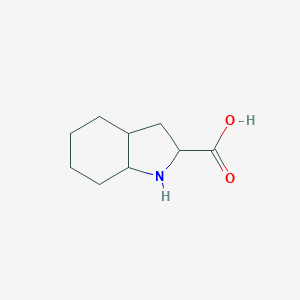

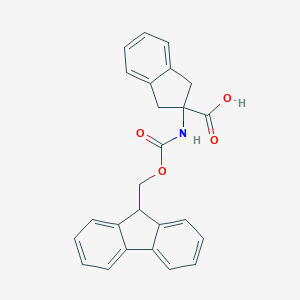

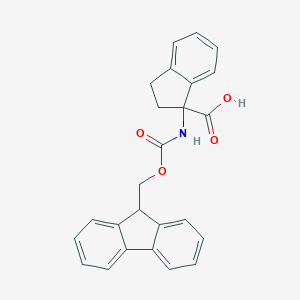

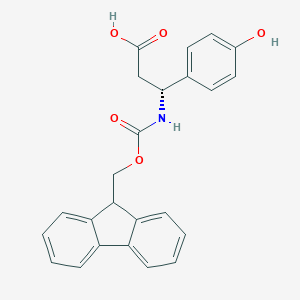

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

描述

Synthesis Analysis

The synthesis of compounds similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves intricate chemical reactions that ensure the precise arrangement of its molecular structure. For instance, asymmetric synthesis methods have been utilized to create derivatives of amino acids, where specific strategies like Schollkopf synthesis facilitate the incorporation of complex side chains into peptides (Paladino et al., 1993). These synthesis approaches highlight the complexity and precision required in constructing such compounds, which is crucial for their potential applications in various fields.

Molecular Structure Analysis

The molecular structure of compounds akin to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid is often determined through techniques like X-ray crystallography, spectroscopy, and quantum chemical calculations. These methods provide insights into the compound's configuration, including its intramolecular and intermolecular interactions, which are vital for understanding its stability and reactivity (Venkatesan et al., 2016).

Chemical Reactions and Properties

The reactivity and interaction of such compounds with other molecules are essential aspects of their chemical properties. For example, the presence of the fluorenylmethoxycarbonyl group can significantly influence the compound's behavior in chemical reactions, impacting its potential as a precursor for more complex molecules or its role in biological systems (Weitzberg et al., 1991).

科学研究应用

Solid Phase Synthesis Applications

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid and its derivatives have notable applications in solid phase synthesis. For instance, the synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid and their application as linkers for solid phase synthesis have been reported. These supports demonstrate higher acid stability compared to standard trityl resins, making them valuable for immobilizing carboxylic acids and amines, and further modifying and releasing the products with high yield and excellent purity after TFA treatment (Bleicher et al., 2000).

Photophysics and Bioimaging

The compound's derivatives also show significant applications in photophysics and bioimaging. For example, a water-soluble fluorene derivative was investigated for its linear photophysical characterization and two-photon absorption properties. The study highlighted its high fluorescence quantum yield, strong aggregation in water, and high two-photon absorptivity. Notably, this derivative demonstrated high alpha(v)beta(3) integrin selectivity in two-photon fluorescence microscopy imaging, marking it as an attractive probe for integrin imaging (Morales et al., 2010).

Polymeric Modification

Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, resulting in amine-treated polymers. These polymers demonstrated increased swelling degrees and enhanced thermal stability. The synthesized polymeric compounds exhibited promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Enzyme Assays

The compound's derivatives have been utilized in assaying enzymes. For instance, tripeptide derivatives were used for assaying certain enzymes, including factor Xa. The enzymatic reaction with these tripeptide derivatives releases a colored or fluorescent product, whose quantity is proportional to the enzyme present, allowing for effective assays (Svendsen, 2017).

属性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJELJMCALKYCRN-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375904 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | |

CAS RN |

511272-36-9 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511272-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B51007.png)